molecular formula C12H16O2 B6329153 Ethyl 2,4,5-trimethylbenzoate CAS No. 158792-80-4

Ethyl 2,4,5-trimethylbenzoate

Cat. No.: B6329153
CAS No.: 158792-80-4
M. Wt: 192.25 g/mol
InChI Key: RQUIMIOFBASHLX-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trimethylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2,4,5-trimethylbenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones .

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body . .

Mode of Action

As an ester, it may undergo hydrolysis in the presence of acids or bases, resulting in the formation of 2,4,5-trimethylbenzoic acid and ethanol This reaction could potentially influence its interaction with its targets

Biochemical Pathways

The biochemical pathways affected by 2,4,5-Trimethylbenzoic acid ethyl ester are not well-known. As a derivative of benzoic acid, it might be involved in similar pathways. Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the metabolism of fatty acids and amino acids . .

Pharmacokinetics

It is known that esters generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

Given its potential to undergo hydrolysis, it might exert effects similar to those of its hydrolysis products, 2,4,5-trimethylbenzoic acid and ethanol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trimethylbenzoic acid ethyl ester. Factors such as pH can affect the rate of its hydrolysis . Additionally, the presence of other substances in the environment, such as enzymes or other chemicals, could potentially interact with this compound and alter its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4,5-trimethylbenzoate is typically synthesized through an esterification reaction between 2,4,5-trimethylbenzoic acid and ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction is as follows: [ \text{2,4,5-Trimethylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques such as distillation to purify the product. The reaction conditions are carefully controlled to maximize yield and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethyl 2,4,5-trimethylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2,4,5-trimethylbenzoate can be compared with other esters of trimethylbenzoic acid, such as:

  • Mthis compound
  • Propyl 2,4,5-trimethylbenzoate
  • Butyl 2,4,5-trimethylbenzoate

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and applications. Compared to its methyl and propyl counterparts, the ethyl ester has a balance of volatility and stability, making it suitable for various applications .

Properties

IUPAC Name

ethyl 2,4,5-trimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUIMIOFBASHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033290
Record name Ethyl 2,4,5-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86569-86-0
Record name Ethyl 2,4,5-trichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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